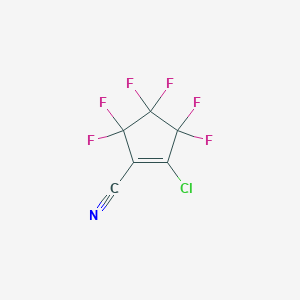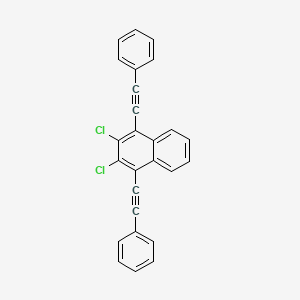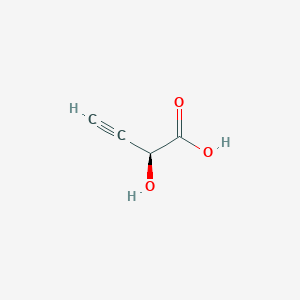
4-Methyl-3-(methylsulfanyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-(methylsulfanyl)phenol is an organic compound belonging to the class of phenols It is characterized by a phenolic hydroxyl group (-OH) attached to a benzene ring, which also bears a methyl group (-CH₃) and a methylsulfanyl group (-SCH₃)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(methylsulfanyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with 4-chloromethylbenzene, a nucleophilic substitution reaction can be carried out using sodium methanethiolate (CH₃SNa) under appropriate conditions to introduce the methylsulfanyl group. The resulting intermediate can then be subjected to hydrolysis to yield the desired phenol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes typically include the preparation of intermediates, followed by purification and isolation steps to obtain the final product in high purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure maximum yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-3-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form using reducing agents like sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Methylsulfanyl derivatives
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-(methylsulfanyl)phenol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s phenolic structure allows it to interact with biological systems, making it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or antioxidant agent.
Industry: It can be used in the production of specialty chemicals, dyes, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-(methylsulfanyl)phenol involves its interaction with molecular targets through its phenolic hydroxyl group and methylsulfanyl group. These functional groups enable the compound to participate in hydrogen bonding, electron donation, and nucleophilic attacks. The pathways involved may include enzyme inhibition, free radical scavenging, and modulation of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
- 3-Methyl-4-(methylsulfonyl)phenol
- 4-Methyl-2-(methylsulfanyl)phenol
- 4-Methyl-3-(methylthio)phenol
Comparison: 4-Methyl-3-(methylsulfanyl)phenol is unique due to the specific positioning of its functional groups on the benzene ring. This positioning influences its reactivity and interaction with other molecules. Compared to its isomers, such as 3-Methyl-4-(methylsulfonyl)phenol, it may exhibit different chemical and biological properties, making it suitable for distinct applications .
Eigenschaften
CAS-Nummer |
85428-44-0 |
|---|---|
Molekularformel |
C8H10OS |
Molekulargewicht |
154.23 g/mol |
IUPAC-Name |
4-methyl-3-methylsulfanylphenol |
InChI |
InChI=1S/C8H10OS/c1-6-3-4-7(9)5-8(6)10-2/h3-5,9H,1-2H3 |
InChI-Schlüssel |
OYZFFVZQXBXDCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)





